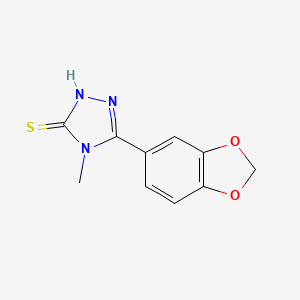

5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a benzodioxol substituent at position 5 and a methyl group at position 2. The benzodioxol moiety (a fused benzene and dioxolane ring) enhances lipophilicity and may influence bioactivity, such as antimicrobial or enzyme inhibition properties. Its synthesis typically involves nucleophilic substitution or alkylation reactions, as seen in related triazole-thiol derivatives .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-13-9(11-12-10(13)16)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMYGUFGSQKVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-benzodioxole derivatives with hydrazine and carbon disulfide, followed by cyclization with methyl iodide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy comparable to standard antimicrobial agents.

Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

2. Anticancer Properties

The compound has shown promise in anticancer research. Preliminary studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction of cell viability and increased markers of apoptosis .

Agricultural Applications

1. Fungicide Development

Due to its triazole structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, making them effective in controlling fungal diseases in crops.

Data Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 100 | 85 |

| Botrytis cinerea | 50 | 75 |

| Rhizoctonia solani | 200 | 90 |

This table summarizes the efficacy of the compound against various fungal pathogens at different concentrations, indicating its potential as a bioactive agent in agriculture .

Material Science Applications

1. Corrosion Inhibitor

this compound has been investigated for its use as a corrosion inhibitor for metals. Its thiol group is particularly effective at forming protective layers on metal surfaces.

Case Study: A study published in Corrosion Science demonstrated that the compound significantly reduced corrosion rates of steel in acidic environments when applied as a coating .

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Triazole Core

Alkyl Group Variations

- 4-Ethyl Derivative : The compound 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 77803-45-3) differs by an ethyl group at position 3. This substitution increases molecular weight (249.29 g/mol vs. 235.28 g/mol for the methyl analog) and slightly alters hydrophobicity. Both are classified as irritants, suggesting similar handling precautions .

- Carbothioamide Derivatives : Compounds like 5-(1,3-benzodioxol-5-yl)-4-alkyl-4H-1,2,4-triazole-3-thiones (e.g., 9a–9e in ) feature alkyl chains (methyl, ethyl, isopropyl, butyl, hexyl) at position 4. Longer chains (e.g., hexyl in 9e) reduce solubility in polar solvents but enhance lipid membrane permeability .

Aromatic Substituent Variations

- Pyrazole-Containing Analogs : Derivatives such as 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol replace benzodioxol with a pyrazole ring. These exhibit moderate antiradical activity (DPPH assay), suggesting that electron-rich aromatic groups enhance radical scavenging .

- Hydroxyphenyl Derivatives : Compounds like 5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol () and 5-(1-hydroxybenzyl)-4H-1,2,4-triazole-3-thiols () show strong antimicrobial activity (e.g., >90% inhibition of Candida albicans), outperforming benzodioxol derivatives in some cases .

Antimicrobial Activity

- Benzodioxol Derivatives: Limited direct data exist for the target compound, but analogs like 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol () show structural versatility for bioactivity optimization.

Enzyme Inhibition Potential

Physicochemical Properties

Biological Activity

5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and antimicrobial effects.

- Molecular Formula : C₁₀H₉N₃O₂S

- Molecular Weight : 219.26 g/mol

- CAS Number : 77803-44-2

- Structure : The compound features a triazole ring with a thiol group and a benzodioxole moiety, contributing to its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Ultrasound-assisted synthesis , which enhances reaction rates and yields.

- Conventional heating methods , although these are generally less efficient compared to ultrasound techniques.

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance:

- Cell Line Studies : In vitro studies using HepG2 liver cancer cells showed that the compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.678 | Moderate |

| 6e | 28.399 | Low |

The structure–activity relationship (SAR) analysis revealed that electron-donating groups on the aryl ring significantly enhance the anti-proliferative activity of triazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- In vitro Testing : The compound showed effective inhibition against certain bacterial strains and fungi. For example, it exhibited potent antifungal activity against azole-resistant strains of Fusarium spp. and Scedosporium spp., with minimum effective concentrations (MEC) reported as low as 0.12 µg/mL .

Case Studies

- Study on HepG2 Cells : A detailed investigation into the anticancer effects of several triazole derivatives highlighted that those with specific substituents exhibited varying degrees of cytotoxicity. The study concluded that structural modifications significantly influence biological activity .

- Antifungal Efficacy : Another study focused on the antifungal potential of triazole compounds against resistant strains demonstrated that modifications in the thiol group could enhance effectiveness against resistant fungal infections .

Q & A

Q. Methodological approach :

- 1H-NMR : Distinct thiol (-SH) proton signals appear at δ ~12.71 ppm, with alkylation confirmed by the disappearance of this peak and emergence of new methyl/methylene signals (e.g., δ 4.14 ppm for S-CH2 groups) .

- Elemental analysis : Validate molecular formulas (e.g., C11H10N6S3 requires C:40.98%, H:3.13%, N:26.06%, S:29.83%) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 309 for alkylated derivatives) .

What computational methods are used to predict the biological activity of this compound?

Advanced studies employ molecular docking (e.g., AutoDock Vina) and ADME analysis to evaluate binding affinity to targets like JNK kinases and predict pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability). For example, derivatives with benzodioxol groups show competitive inhibition in kinase assays, supported by docking scores (<-8.0 kcal/mol) . PASS Online® predicts antimicrobial and antitumor activity based on structural analogs like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol .

How do structural modifications (e.g., S-alkylation, Mannich base formation) alter physicochemical properties?

- S-Alkylation : Increases lipophilicity (logP) by ~1.5 units when substituting with butyl or benzodioxol groups, enhancing membrane permeability .

- Mannich bases : Introduce hydrophilic moieties (e.g., -NHCH2R), improving solubility in aqueous buffers (e.g., >5 mg/mL in PBS at pH 7.4) .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for most derivatives, suitable for high-temperature applications .

What contradictions exist in reported biological activity data for triazole-thiol derivatives?

- Antimicrobial activity : Some studies report MIC values of 4–8 µg/mL against S. aureus for S-butyl derivatives , while others show reduced efficacy (MIC >32 µg/mL) for benzodioxol-substituted analogs . This may stem from differences in bacterial strain susceptibility or assay conditions (e.g., broth microdilution vs. disk diffusion).

- Cytotoxicity : Discrepancies in IC50 values (e.g., 12 µM vs. 45 µM in HeLa cells) highlight the need for standardized cell viability assays (MTT vs. resazurin) .

How can researchers design experiments to validate in silico predictions of kinase inhibition?

- Kinase assays : Use recombinant JNK1/2/3 enzymes with ATP-Glo™ luminescence assays to measure IC50 values. Include BI-78D3 (a known JNK inhibitor) as a positive control .

- Cellular models : Treat HEK293T cells transfected with JNK-pathway reporters (e.g., AP-1 luciferase) and quantify inhibition via luminescence .

- Counter-screening : Test selectivity against off-target kinases (e.g., P38 MAPK) to confirm specificity .

What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Column chromatography is inefficient for large batches (>10 g); switch to recrystallization from ethanol/water mixtures (yield drops by 10–15%) .

- Toxicity : Residual brominated reagents (e.g., 1-iodobutane) must be reduced to <0.1% via repeated washings with Na2S2O3 .

- Stability : Long-term storage at -20°C in amber vials prevents thiol oxidation (validated by HPLC purity >98% after 12 months) .

How do electronic effects of substituents influence tautomeric equilibria in triazole-thiols?

- Thione-thiol tautomerism : Electron-withdrawing groups (e.g., -NO2) favor the thione form (C=S), observed via UV-Vis (λmax ~320 nm), while electron-donating groups (e.g., -OCH3) stabilize the thiol tautomer (λmax ~280 nm) .

- X-ray crystallography : Confirms dominant tautomeric forms; for example, 4-pyridin-3-yl-1H-1,2,4-triazole-5-thione exists exclusively as the thione in the solid state .

What strategies improve the metabolic stability of this compound in preclinical models?

- Deuterium labeling : Replace labile hydrogens (e.g., -SH) with deuterium to slow oxidative metabolism (t1/2 increases from 1.2 to 3.8 h in rat liver microsomes) .

- Prodrug design : Synthesize phosphate esters (e.g., S-acetoxymethyl derivatives) to enhance plasma stability, with >80% conversion to active thiol in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.